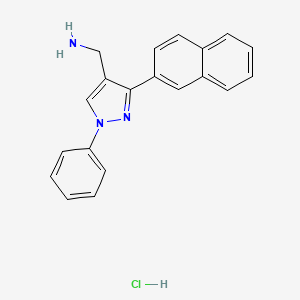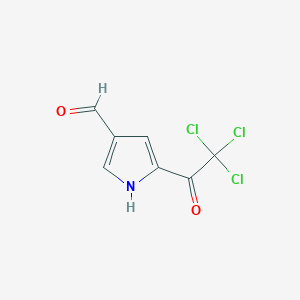
(3E)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-oxazolidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-oxazolidine-5-carboxylic acid is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its involvement in various chemical reactions and its utility in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-oxazolidine-5-carboxylic acid involves several steps, including the preparation of intermediate compounds and the use of specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common methods include the use of cyclodextrins for the formation of inclusion complexes, which can enhance the solubility and stability of the compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-oxazolidine-5-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as FeCl3 and DDQ, as well as reducing agents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenylene-fused porphyrins, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
(3E)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-oxazolidine-5-carboxylic acid has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: It is used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of (3E)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3E)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-oxazolidine-5-carboxylic acid include other porphyrin derivatives and related molecules that share structural similarities. These compounds often exhibit similar chemical properties and reactivity patterns .
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of properties, such as its specific reactivity and stability under certain conditions. This makes it particularly valuable for specific applications where other compounds may not perform as effectively .
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it an essential tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
(3E)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)7-5-9(10(13)14)15-11-7/h1-4,9,11H,5H2,(H,13,14)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIQUIQDZJMQBR-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ONC1=C2C=CC=CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C(ON/C1=C/2\C=CC=CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 5-amino-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carboxylate](/img/structure/B8073671.png)


![5-[4-(4-Fluorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B8073682.png)

![5-[2-Chloro-4-(4-fluoro-phenoxy)-phenyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B8073700.png)




![2,2-[(E)-1,2-Diazenediyl]Dipyridine](/img/structure/B8073720.png)
![6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine](/img/structure/B8073739.png)


